Cyclohexyl(piperazino)methanone hydrochloride
CAS No.: 81486-91-1
Cat. No.: VC4051907
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81486-91-1 |
|---|---|
| Molecular Formula | C11H21ClN2O |
| Molecular Weight | 232.75 g/mol |
| IUPAC Name | cyclohexyl(piperazin-1-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C11H20N2O.ClH/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13;/h10,12H,1-9H2;1H |
| Standard InChI Key | FBTBZOJNRCJVRU-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)N2CCNCC2.Cl |
| Canonical SMILES | C1CCC(CC1)C(=O)N2CCNCC2.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is cyclohexyl(piperazin-1-yl)methanone hydrochloride, reflecting its cyclohexyl carbonyl group bonded to a piperazine nitrogen atom, with a hydrochloride counterion . The SMILES notation C1CCC(CC1)C(=O)N2CCNCC2.Cl and InChIKey FBTBZOJNRCJVRU-UHFFFAOYSA-N provide precise structural descriptors . The crystalline solid exhibits a melting point range of 255–258°C , consistent with hydrochloride salts of similar piperazine derivatives.
Physicochemical Properties
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₁ClN₂O | |
| Molecular Weight | 232.75 g/mol | |
| Melting Point | 255–258°C | |
| Solubility | Water-soluble | |
| Hazard Classification | Xi (Irritant) |
The compound’s solubility in water facilitates its use in aqueous reaction systems, though handling requires precautions due to its irritant properties .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves the reaction of cyclohexylcarbonyl chloride with piperazine in anhydrous conditions, followed by hydrochloride salt formation. This method parallels the production of analogous piperazine derivatives, such as 1-(cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8) .
Reaction Scheme:
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Acylation: Piperazine reacts with cyclohexylcarbonyl chloride in dichloromethane under nitrogen atmosphere.
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Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
Purification and Quality Control
Purification typically involves recrystallization from ethanol/water mixtures, yielding a white crystalline powder . Analytical techniques such as HPLC and NMR confirm purity, with commercial suppliers like Combi-Blocks and TCI Chemicals providing material at ≥97% purity .
Research Limitations and Future Directions
Current literature on cyclohexyl(piperazino)methanone hydrochloride is sparse, with most data extrapolated from structurally related compounds . Critical research gaps include:
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In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain uncharacterized.
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Target Identification: High-throughput screening is needed to map receptor affinities.
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Therapeutic Efficacy: Preclinical models of metabolic disorders could validate hypothetical applications.
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